molecular formula C21H26FN3O3 B12238861 3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12238861
M. Wt: 387.4 g/mol
InChI Key: QZHKUZUDQCQABE-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound with a unique structure that combines a pyridazine ring with a pyrrolidine moiety and a fluoro-methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrrolidine derivative, followed by the introduction of the fluoro-methoxybenzoyl group. The final step involves the formation of the pyridazine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the pyridazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The fluoro-methoxybenzoyl group may interact with enzymes or receptors, altering their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-6-{[1-(3-chloro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine
  • 3-Tert-butyl-6-{[1-(3-fluoro-4-ethoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine

Uniqueness

3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to the presence of the fluoro-methoxybenzoyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C21H26FN3O3

Molecular Weight

387.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone

InChI

InChI=1S/C21H26FN3O3/c1-21(2,3)18-7-8-19(24-23-18)28-13-14-9-10-25(12-14)20(26)15-5-6-17(27-4)16(22)11-15/h5-8,11,14H,9-10,12-13H2,1-4H3

InChI Key

QZHKUZUDQCQABE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F

Origin of Product

United States

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